(Benzyloxy)trichlorosilane (Benzyloxy)trichlorosilane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15944076
InChI: InChI=1S/C7H7Cl3OSi/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2
SMILES:
Molecular Formula: C7H7Cl3OSi
Molecular Weight: 241.6 g/mol

(Benzyloxy)trichlorosilane

CAS No.:

Cat. No.: VC15944076

Molecular Formula: C7H7Cl3OSi

Molecular Weight: 241.6 g/mol

* For research use only. Not for human or veterinary use.

(Benzyloxy)trichlorosilane -

Specification

Molecular Formula C7H7Cl3OSi
Molecular Weight 241.6 g/mol
IUPAC Name trichloro(phenylmethoxy)silane
Standard InChI InChI=1S/C7H7Cl3OSi/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2
Standard InChI Key CQHRLQSINOEERO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CO[Si](Cl)(Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

(Benzyloxy)trichlorosilane is defined by its molecular formula C7H7Cl3OSi\text{C}_7\text{H}_7\text{Cl}_3\text{OSi}, which combines a trichlorosilyl (SiCl3\text{SiCl}_3) group with a benzyloxy (C6H5CH2O\text{C}_6\text{H}_5\text{CH}_2\text{O}) moiety . While its density, melting point, and boiling point remain undocumented in publicly available literature, its structural reactivity is well-established. The compound’s trichlorosilyl group confers high electrophilicity, facilitating nucleophilic substitution reactions, while the benzyloxy group provides steric bulk and potential for further functionalization.

Table 1: Key Chemical Properties of (Benzyloxy)trichlorosilane

PropertyValue
CAS Number18141-27-0
Molecular FormulaC7H7Cl3OSi\text{C}_7\text{H}_7\text{Cl}_3\text{OSi}
Molecular Weight241.57438 g/mol
Purity (Commercial)97%

Synthesis and Reaction Mechanisms

Pyrolytic Generation of Dichlorosilanone

A pivotal reaction pathway involves the pyrolysis of (Benzyloxy)trichlorosilane at 500–620°C, which generates dichlorosilanone (SiCl2O\text{SiCl}_2\text{O}) . This intermediate inserts into Si–O bonds of cyclosiloxanes such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4), forming functionalized cyclosiloxanes with SiCl2\text{SiCl}_2 groups . For example:

(Benzyloxy)trichlorosilaneΔSiCl2O+Byproducts\text{(Benzyloxy)trichlorosilane} \xrightarrow{\Delta} \text{SiCl}_2\text{O} + \text{Byproducts} SiCl2O+D3/D4Cl2Si-O-cyclosiloxane derivatives\text{SiCl}_2\text{O} + \text{D3/D4} \rightarrow \text{Cl}_2\text{Si-O-cyclosiloxane derivatives}

This reaction is critical for synthesizing chlorinated siloxanes used in specialty polymers and coatings.

Functionalization of Cyclosiloxanes

Chernyshev et al. demonstrated that dichlorosilanone derived from (Benzyloxy)trichlorosilane selectively modifies cyclosiloxanes, yielding products with enhanced thermal stability and reactivity . The insertion mechanism proceeds via cleavage of the Si–O bond in D3/D4, followed by recombination with SiCl2O\text{SiCl}_2\text{O}. These products serve as precursors for cross-linked silicones and hybrid organic-inorganic materials.

Applications in Materials Science

Precursor for Functionalized Siloxanes

(Benzyloxy)trichlorosilane is employed to synthesize α,ω-difunctionalized linear dimethylsiloxanes, which are pivotal in creating tailored silicones for medical devices and hydrophobic coatings . Yoshino et al. utilized similar chlorosilanes to produce siloxanes with definite chain lengths via ring-opening reactions, highlighting the compound’s role in precision polymer synthesis .

Hybrid Organic-Silicon Materials

The benzyloxy group in (Benzyloxy)trichlorosilane enables covalent bonding with organic matrices, facilitating the development of hybrid materials. For instance, its integration into polyarylacetylene frameworks enhances mechanical strength and thermal resistance, as reported in studies on carborane-siloxane copolymers .

Future Research Directions

  • Physicochemical Property Characterization: Experimental determination of density, boiling point, and thermal stability.

  • Toxicological Profiling: Systematic studies on acute and chronic exposure risks.

  • Advanced Material Synthesis: Exploration of its utility in photoresists and semiconductor coatings.

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